Product packaging for ribosomal protein CL23(Cat. No.:CAS No. 104981-34-2)

ribosomal protein CL23

Cat. No.: B1166277
CAS No.: 104981-34-2
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Description

Ribosomal protein CL23, also known by its unified nomenclature as uL14, is a structural component of the large subunit of the ribosome, the complex molecular machine responsible for protein synthesis in the cell . In chloroplasts, the rpl23 gene has been identified as a functional gene in tobacco, where it codes for a polypeptide homologous to the Escherichia coli L23 ribosomal protein . This protein plays a critical role in ribosome assembly and function. Beyond its essential canonical role in translation, this compound, like many ribosomal proteins, is recognized for having extra-ribosomal functions. Research on its paralogs and related proteins has shown involvement in critical cellular processes such as the regulation of apoptosis and tumorigenesis . For instance, studies on the related human protein RPL23 (uL14) have demonstrated its role as a negative regulator of cellular apoptosis, with its overexpression linked to apoptotic resistance in higher-risk myelodysplastic syndrome (MDS) . Furthermore, ribosomal proteins, including the related RPL23, can act as potent activators of the p53 tumor suppressor pathway in response to cellular stress, highlighting their importance in maintaining cellular homeostasis and their connection to human diseases known as ribosomopathies . This makes this compound a protein of significant interest in fundamental biological research as well as in studies investigating mechanisms of cancer and other genetic disorders. This product is supplied for research purposes to facilitate such studies.

Properties

CAS No.

104981-34-2

Molecular Formula

C8H13N3S

Synonyms

ribosomal protein CL23

Origin of Product

United States

Molecular Identity and Biogenesis of Ribosomal Protein Cl23

Genetic Architecture and Transcriptional Regulation of Ribosomal Protein CL23 Encoding Genes

The gene encoding human ribosomal protein uL23, RPL23, is located on the q arm of chromosome 17 at position 12. wikipedia.org Like many genes encoding ribosomal proteins, there are also multiple processed pseudogenes of RPL23 dispersed throughout the genome. biogps.org The regulation of RPL23 transcription is a key control point in ribosome biogenesis, ensuring that the production of uL23 is coordinated with the synthesis of other ribosomal components.

The promoter region of the RPL23 gene contains binding sites for a variety of transcription factors, highlighting the complex regulatory network governing its expression. genecards.org Analysis of the promoter region has identified potential binding sites for several key transcription factors. genecards.orggenecards.org

Predicted Transcription FactorFunction
AhR (Aryl hydrocarbon receptor) A ligand-activated transcription factor involved in regulating genes related to xenobiotic metabolism and development.
AREB6 (At-rich interactive domain-containing protein 2) A transcriptional repressor that plays a role in embryonic development and cell differentiation.
Arnt (Aryl hydrocarbon receptor nuclear translocator) A common dimerization partner for AhR and other transcription factors.
CREB (cAMP-responsive element-binding protein) A cellular transcription factor that binds to certain DNA sequences called cAMP response elements (CRE), thereby increasing or decreasing the transcription of the downstream genes.
Evi-1 (Ecotropic virus integration site 1) A proto-oncogene that acts as a transcriptional regulator involved in cell proliferation, differentiation, and apoptosis.
RFX1 (Regulatory factor X1) A member of the regulatory factor X family of transcription factors that are involved in the regulation of major histocompatibility complex class II genes.

Translational Control Mechanisms Governing this compound Synthesis and Stoichiometry

The synthesis of ribosomal proteins is not only controlled at the transcriptional level but is also subject to intricate translational regulation. This ensures that the production of individual ribosomal proteins is precisely balanced with the availability of ribosomal RNA (rRNA) and other ribosomal proteins, preventing the accumulation of "orphan" proteins that are not incorporated into ribosomes.

A primary mechanism for the translational control of ribosomal protein synthesis is a negative feedback loop, where specific ribosomal proteins, when in excess, can bind to their own mRNA and inhibit its translation. nih.gov This autoregulation is often mediated by structural similarities between the protein's binding site on the rRNA and a region within its own mRNA, typically in the 5' untranslated region (UTR). While the specific details of autoregulation for RPL23 are not extensively characterized, it is a common strategy employed for many ribosomal proteins.

The 5' UTR of mRNAs plays a critical role in translational control by harboring regulatory elements that can influence translation initiation. nih.govbiorxiv.org These elements can include upstream open reading frames (uORFs), internal ribosome entry sites (IRESs), and specific secondary structures that can either promote or inhibit the binding of the translational machinery. For many ribosomal protein mRNAs, the 5' UTR is relatively short and contains a terminal oligopyrimidine tract (5' TOP), which makes their translation particularly sensitive to signaling pathways that regulate cell growth, such as the mTOR pathway. This allows for the coordinated up- or down-regulation of ribosomal protein synthesis in response to growth signals.

Post-Translational Modifications of this compound: Types, Enzymes, and Functional Consequences

Following translation, ribosomal protein uL23 undergoes several post-translational modifications (PTMs) that are crucial for its proper function, stability, and interaction with other molecules. wikipedia.orgthermofisher.com These modifications can dynamically alter the properties of the protein and play a significant role in the regulation of ribosome biogenesis and function.

Ubiquitination: One of the key PTMs of uL23 is ubiquitination, the attachment of ubiquitin, a small regulatory protein. Ubiquitination of uL23 can target it for degradation by the proteasome, thereby controlling its cellular levels. Specific lysine (B10760008) residues on uL23 have been identified as sites for ubiquitination. genecards.org The E3 ubiquitin ligase EDD (also known as UBR5) and the protein GRWD1 have been shown to interact with and promote the ubiquitylation and subsequent proteasomal degradation of RPL23. biologists.comnih.gov This process is thought to play a role in the downregulation of the tumor suppressor p53. biologists.com

ModificationSite(s)Associated Enzymes/RegulatorsFunctional Consequence
Ubiquitination Lys35, Lys43, Lys66, Lys75, Lys123 genecards.orgEDD (UBR5), GRWD1 biologists.comnih.govProteasomal degradation, regulation of protein stability, and involvement in p53 pathway. biologists.com
O-linked Glycosylation 1 site identified genecards.org-The precise function of this modification on RPL23 is not yet fully elucidated but glycosylation of proteins can affect their folding, stability, and localization. thermofisher.com
Methylation Dimethylation at Lys-105 and Lys-109 (in yeast) nih.govRkm1 (in yeast) nih.govIn yeast, this modification is thought to be involved in regulating ribosomal function. nih.gov

Glycosylation: RPL23 has also been found to undergo O-linked glycosylation, which involves the attachment of a sugar moiety to the hydroxyl group of a serine or threonine residue. genecards.org While the functional significance of this specific modification on RPL23 is still under investigation, glycosylation is generally known to influence protein folding, stability, and cellular localization. thermofisher.com

Methylation: In the yeast Saccharomyces cerevisiae, the homolog of RPL23 is subject to dimethylation at two lysine residues, Lys-105 and Lys-109, by the methyltransferase Rkm1. nih.gov This modification is thought to play a role in regulating the function of the ribosome. nih.gov While it is not yet confirmed if the same modifications occur in humans, the conservation of ribosomal proteins across species suggests that similar regulatory mechanisms may exist.

These post-translational modifications add another layer of complexity to the regulation of uL23, allowing for rapid and dynamic adjustments to its activity and abundance in response to cellular needs.

Intracellular Trafficking and Hierarchical Assembly Pathways of this compound into Ribosomes

The biogenesis of a functional ribosome is a highly orchestrated process that involves the synthesis and assembly of four rRNA species and approximately 80 ribosomal proteins. This assembly occurs in a hierarchical and spatially regulated manner, beginning in the nucleolus, continuing in the nucleoplasm, and concluding in the cytoplasm. nih.gov Ribosomal protein uL23 plays a critical role in the assembly of the large 60S subunit.

Following their synthesis in the cytoplasm, ribosomal proteins must be efficiently imported into the nucleus and then targeted to the nucleolus, the primary site of ribosome biogenesis. nih.gov The import of ribosomal proteins, including uL23, into the nucleus is an active process mediated by importin proteins. biologists.com

Once in the nucleolus, uL23 is incorporated into pre-ribosomal particles in a specific and ordered fashion. The assembly of the 60S subunit is a hierarchical process where the binding of early-associating proteins facilitates the recruitment of later-binding proteins. uL23 is known to be a component of early pre-60S ribosomal particles. genecards.org Its incorporation is essential for the proper folding of specific rRNA domains and the creation of binding sites for other ribosomal proteins and assembly factors.

Studies on the assembly of the bacterial 50S subunit, the prokaryotic counterpart of the 60S subunit, have provided insights into the hierarchical nature of this process. These studies have shown that proteins like uL23 are crucial for initiating the formation of specific rRNA domains, which then serve as a scaffold for the subsequent binding of other proteins. genecards.org This ordered assembly ensures the correct three-dimensional structure and, ultimately, the functionality of the mature ribosomal subunit. After the initial assembly steps in the nucleolus, the pre-60S particles undergo further maturation in the nucleoplasm before being exported to the cytoplasm for the final steps of maturation.

Canonical Functional Roles of Ribosomal Protein Cl23 in Ribosome Biogenesis and Translation

Contribution of Ribosomal Protein uL23 to Ribosome Assembly and Structural Integrity

Ribosomal protein uL23 is integral to the formation and stability of the large ribosomal subunit (the 50S subunit in prokaryotes and the 60S subunit in eukaryotes). uniprot.orgdrugbank.com As one of the early assembly proteins, uL23 binds directly to the large ribosomal RNA (rRNA)—specifically the 23S rRNA in prokaryotes and its eukaryotic equivalent—during the initial stages of ribosome biogenesis. uniprot.orgwikipedia.org This interaction is critical for guiding the correct folding and compaction of the rRNA into its complex three-dimensional structure. uri.edu

Table 1: Structural Features and Interactions of Ribosomal Protein uL23
Structural FeatureDescriptionInteracting Partner(s)Functional Consequence
Globular DomainCore structure of the protein, composed of alpha-helices and beta-strands.23S/28S rRNA (Domain III)Anchors the protein to the large ribosomal subunit; stabilizes rRNA folding. nih.gov
β-hairpin Loop (Signaling Loop)An extended, flexible loop that protrudes into the polypeptide exit tunnel.Nascent polypeptide chain, Signal Recognition Particle (SRP), Trigger Factor (TF).Modulates co-translational folding, serves as a docking site for protein biogenesis factors. nih.govnih.govnih.gov
Hydrophobic CleftA nonpolar region on the surface of the uL23/uL29 complex near the tunnel exit.Hydrophobic signal sequences and transmembrane domains of nascent chains.Facilitates the docking of specific nascent chains, influencing their processing and targeting. nih.gov

Role of Ribosomal Protein uL23 in Ribosomal Subunit Association and Dissociation Dynamics

The primary role of uL23 is centered on the structure and function of the large ribosomal subunit, rather than direct participation in the dynamics of subunit association and dissociation. The formation of a translation-competent 80S (eukaryotic) or 70S (prokaryotic) ribosome requires the precise docking of the small subunit with the large subunit. wikipedia.org This process is contingent on the structural completeness and conformational readiness of both subunits.

By ensuring the proper assembly and structural integrity of the large subunit, uL23 plays an essential, albeit indirect, role. A malformed large subunit resulting from the absence or mutation of uL23 would likely be incompetent for association with the small subunit, thereby halting protein synthesis. nih.gov However, there is no current evidence to suggest that uL23, located far from the subunit interface, acts as a direct molecular switch or binding site for factors that mediate the joining or splitting of the ribosomal subunits. These processes are primarily managed by initiation factors and ribosome recycling factors, respectively. columbia.edunih.gov

Participation of Ribosomal Protein uL23 in Specific Stages of Protein Translation

The location of uL23 at the mouth of the polypeptide exit tunnel places it in a prime position to influence the fate of nascent proteins as they emerge from the ribosome.

Translation initiation involves the assembly of the small ribosomal subunit, messenger RNA (mRNA), and an initiator tRNA to form a preinitiation complex, which is then joined by the large subunit. nih.govyoutube.com This process primarily occurs at the decoding center on the small subunit. Given that uL23 is a component of the large subunit and is situated at the exit tunnel, it is not directly involved in the initial recognition of mRNA or the formation of the initiation complex. Its functional contributions begin after the two subunits have joined and polypeptide elongation has commenced.

During the elongation phase of translation, uL23 plays a multifaceted and critical role. As the nascent polypeptide chain is synthesized in the peptidyl transferase center, it traverses the exit tunnel, where it makes its first contact with the cellular environment at the tunnel's exit port, which is lined by uL23 and its neighboring protein, uL29. nih.govnih.gov

The interactions between the nascent chain and this region are diverse and consequential:

Modulation of Co-translational Folding: The tunnel, including the protruding loop of uL23, can sterically and electrostatically influence how a protein begins to fold. nih.gov Altering the uL23 loop can change the energetic landscape of folding, shifting the point at which a nascent protein domain achieves its native structure. nih.govresearchgate.net

Docking Site for Biogenesis Factors: The uL23/uL29 platform serves as a crucial docking site for a variety of factors that assist in protein folding, processing, and targeting. This direct linkage of translation with downstream processing ensures efficiency and prevents protein misfolding and aggregation. nih.govnih.gov

Table 2: Factors Interacting with Ribosomal Protein uL23 at the Nascent Chain Exit Tunnel
Interacting FactorOrganism(s)FunctionNature of Interaction with uL23
Trigger Factor (TF)BacteriaATP-independent chaperone that assists in the folding of newly synthesized proteins.uL23 is the primary docking site for TF on the ribosome, linking translation directly to chaperone-assisted folding. nih.gov
Signal Recognition Particle (SRP)All domainsRecognizes signal sequences on nascent chains and targets them for secretion or membrane insertion.The SRP scans for substrates by contacting the intra-tunnel loop of uL23, allowing it to sense the nascent chain before it fully emerges. nih.gov
Nascent-chain-associated complex (NAC)Eukaryotes/ArchaeaA chaperone complex that interacts with nascent chains to prevent misfolding and improper targeting.Interacts with nascent chains near the tunnel exit, in the vicinity of uL23.
N-acetyltransferase A (NatA)EukaryotesCatalyzes the N-terminal acetylation of nascent proteins, a common modification.The auxiliary subunit of the NatA complex (Naa15) interacts with uL23, positioning the catalytic subunit to modify the emerging polypeptide. wikipedia.org

Translation termination is triggered when a stop codon enters the A-site of the ribosome, leading to peptide release mediated by release factors (RFs). nih.govembopress.org This is followed by ribosome recycling, where the ribosomal subunits, mRNA, and tRNA are disassembled by recycling factors for subsequent rounds of translation. columbia.edunih.gov

The molecular events of termination and recycling are concentrated at the functional centers of the ribosome, such as the decoding center on the small subunit and the peptidyl transferase center and factor-binding sites on the large subunit. elifesciences.org Ribosomal protein uL23, being located at the polypeptide exit tunnel, is spatially distant from these active sites. Consequently, there is no direct evidence to suggest its active participation in stop codon recognition, peptide release, or the disassembly of the post-termination complex. nih.gov

Influence of Ribosomal Protein uL23 on Translational Fidelity, Efficiency, and Specialized Translation

Translational Fidelity: Translational fidelity, the accuracy with which codons are read and the correct amino acids are incorporated, is primarily governed by the small ribosomal subunit's decoding center. uL23 does not play a direct role in this process.

Specialized Translation: The concept of specialized ribosomes proposes that ribosomes with distinct compositions can preferentially translate specific subsets of mRNAs. While uL23 is a universally conserved protein, its function contributes to a form of specialized co-translational processing. By recruiting specific factors to the exit tunnel, uL23 ensures that particular classes of proteins (e.g., those requiring SRP-mediated targeting or N-terminal acetylation) are correctly modified and routed during their synthesis. nih.govnih.govwikipedia.org This "specialized handling" of nascent chains is a critical layer of gene expression regulation that occurs directly on the ribosome surface, orchestrated in large part by uL23.

Molecular Interactions and Functional Complexes Involving Ribosomal Protein Cl23

Direct Interactions of Ribosomal Protein uL23 with Ribosomal RNA (rRNA)

The primary anchoring of uL23 within the ribosome is mediated by its direct and specific interactions with the 23S rRNA. This interaction is fundamental to the structural integrity of the large ribosomal subunit and the proper positioning of uL23 to perform its multifaceted functions.

Research has identified that ribosomal protein uL23 binds specifically to Domain III of the 23S rRNA nih.govresearchgate.netnasa.gov. This interaction is a conserved feature and is crucial for the early assembly of the large ribosomal subunit ebi.ac.uk. While precise nucleotide mapping can be complex, studies have shown that Domain III of the 23S rRNA can fold independently into a near-native state, and this conformation is recognized by and interacts with uL23 nih.govnasa.gov. The binding interface involves specific structural motifs on both the protein and the rRNA, ensuring a stable and precise association within the ribosomal architecture.

Protein-Protein Interactions of Ribosomal Protein uL23 with Other Ribosomal Proteins

Within the densely packed environment of the ribosome, uL23 engages in a network of interactions with neighboring ribosomal proteins. These interactions are vital for the cooperative functioning of the ribosomal machinery.

Cross-linking studies and structural analyses of the ribosome have identified ribosomal protein uL29 (formerly L29) as a primary and direct interaction partner of uL23 ebi.ac.ukd-nb.inforesearchgate.net. These two proteins are located in close proximity to each other at the exit of the polypeptide tunnel d-nb.inforesearchgate.net. Structural models of the 50S ribosomal subunit from various organisms consistently show uL23 and uL29 forming a functional unit at this strategic location.

The uL23-uL29 complex forms a crucial part of the binding platform for non-ribosomal factors. Together, they create a composite docking site that is recognized by chaperones and targeting complexes. This cooperative arrangement ensures the efficient recruitment of these factors to the vicinity of the nascent polypeptide chain as it emerges from the ribosome nih.govvu.nl. While uL23 is essential for the association of factors like Trigger Factor, uL29 appears to play a more supportive, though not indispensable, role in this process d-nb.inforesearchgate.net.

Associations with Non-Ribosomal Factors and Chaperones

One of the most critical functions of uL23 is its role as a primary docking site on the ribosome for non-ribosomal factors that assist in protein folding and targeting. This directly links the process of protein synthesis with downstream maturation events d-nb.infonih.gov.

Ribosomal protein uL23 serves as the main attachment point for the chaperone Trigger Factor (TF) in Escherichia coli d-nb.infonih.govnih.gov. TF is the first chaperone to interact with nascent polypeptide chains, preventing their misfolding and aggregation researchgate.netresearchgate.net. The interaction between uL23 and TF is essential for the chaperone's recruitment to the ribosome, allowing it to efficiently capture and assist in the folding of newly synthesized proteins d-nb.infonih.gov. An exposed glutamate residue on uL23 has been identified as critical for this interaction d-nb.info.

In addition to TF, uL23 is also a key interaction site for the Signal Recognition Particle (SRP) nih.govd-nb.infonih.gov. SRP is responsible for recognizing signal sequences on nascent polypeptides destined for the cell membrane and targeting them for co-translational translocation nih.gov. Interestingly, TF and SRP have been shown to compete for binding to uL23, suggesting a dynamic interplay at the ribosome exit site to triage nascent chains for either cytosolic folding or membrane targeting nih.govresearchgate.netd-nb.info. While both can bind simultaneously under certain conditions, the binding of the SRP receptor to the ribosome-SRP complex can exclude TF, facilitating the handover of the nascent chain to the translocation machinery d-nb.info. The C-terminal helix of the signal-sequence-binding domain of SRP penetrates the ribosomal tunnel and makes contact with an intra-tunnel loop of uL23, allowing SRP to scan for emerging signal sequences nih.gov.

The strategic location and interaction capabilities of uL23 firmly establish it as a central hub for coordinating protein synthesis with the initial stages of protein folding and targeting.

Interactive Data Table: Key Molecular Interactions of Ribosomal Protein uL23

Interacting MoleculeType of MoleculeBinding Site/Region on Interacting MoleculeBinding Site/Region on uL23Functional Significance
23S rRNARibosomal RNADomain IIINot explicitly definedAnchoring within the ribosome, stabilization of rRNA structure, formation of the polypeptide exit tunnel.
Ribosomal Protein uL29Ribosomal ProteinNot explicitly definedNot explicitly definedForms a cooperative binding platform for non-ribosomal factors at the polypeptide exit tunnel.
Trigger Factor (TF)ChaperoneN-terminal domainExposed glutamate residue and surrounding surfaceRecruitment of the chaperone to the ribosome for co-translational protein folding.
Signal Recognition Particle (SRP)Ribonucleoprotein complexSignal-sequence-binding domainIntra-tunnel loop and external surfaceDocking of the SRP to the ribosome for co-translational protein targeting to the membrane.

Chaperone-Mediated Maturation and Quality Control of Ribosomal Protein CL23

The maturation of ribosomal proteins is a complex process that often requires the assistance of molecular chaperones to ensure proper folding and prevent aggregation, especially given their highly basic nature and unstructured extensions nih.gov. While specific chaperones dedicated solely to the maturation of CL23 are not extensively characterized in all organisms, the general principles of chaperone-mediated protein folding and quality control apply.

In prokaryotes, such as Escherichia coli, L23 plays a direct role in recruiting chaperones to the ribosome. It serves as a primary docking site for the ribosome-associated chaperone Trigger Factor nih.govd-nb.info. This interaction is vital for the proper folding of newly synthesized proteins as they emerge from the ribosomal tunnel nih.gov. The binding of Trigger Factor to L23 positions the chaperone optimally to assist in the folding of nascent polypeptide chains, thereby directly linking protein synthesis with chaperone-assisted protein folding nih.govd-nb.info.

Eukaryotic ribosome biogenesis is a more intricate process, largely occurring in the nucleolus nih.gov. Ribosomal proteins are synthesized in the cytoplasm and must be safely transported to the nucleolus for assembly into pre-ribosomal particles. This journey is fraught with the risk of aggregation and degradation. Dedicated chaperones bind to specific ribosomal proteins to shield them and facilitate their correct incorporation into assembling ribosomes nih.gov. While the specific chaperone for human RPL23 is not definitively identified in the provided context, the existence of such dedicated chaperones for other ribosomal proteins suggests a similar mechanism is likely in place for CL23's maturation and quality control nih.govresearchgate.net.

Ribosome-associated quality control (RQC) mechanisms are in place to handle aberrant translation events, such as stalled ribosomes nih.govstanford.edu. These pathways target both the faulty mRNA and the incomplete nascent polypeptide for degradation nih.gov. While CL23's direct role in RQC is not fully elucidated, its proximity to the exit tunnel suggests it could be a sensor or a platform for the recruitment of RQC factors.

Table 1: Chaperone Interactions with Ribosomal Protein L23

Interacting Chaperone Organism Function of Interaction
Trigger Factor Escherichia coli Docks onto L23 at the ribosomal exit tunnel to assist in the folding of nascent polypeptides. nih.govd-nb.info
DnaK Escherichia coli Acts as a protein repair chaperone; cells lacking DnaK are more susceptible to protein aggregation when the L23-Trigger Factor interaction is disrupted. nih.govd-nb.info

Interactions with Accessory Proteins Involved in Ribosome Assembly or Regulation

This compound interacts with a variety of accessory proteins that are integral to the assembly of the ribosome and the regulation of its function. These interactions underscore the multifunctional nature of CL23, extending beyond its structural role within the ribosome.

In the context of ribosome biogenesis, CL23 binds to the 23S rRNA in the early stages of large ribosomal subunit assembly msu.ru. Its interaction helps to organize and stabilize the rRNA tertiary structure, a crucial step for the subsequent binding of other ribosomal proteins and assembly factors ebi.ac.uknih.gov.

A significant regulatory interaction of CL23 in eukaryotes is with the Murine Double Minute 2 (MDM2) protein, a key negative regulator of the p53 tumor suppressor nih.govmaayanlab.cloudnih.gov. Under conditions of ribosomal stress, such as those induced by certain chemotherapeutic agents, CL23 can bind directly to MDM2 nih.govresearchgate.net. This interaction inhibits the E3 ubiquitin ligase activity of MDM2, thereby preventing the degradation of p53 nih.govnih.gov. The stabilization and activation of p53 can then lead to cell cycle arrest or apoptosis nih.govmaayanlab.cloud. This positions CL23 as a critical component of a signaling pathway that links the integrity of ribosome biogenesis to cell fate decisions. The interaction between CL23 and MDM2 is distinct from that of other ribosomal proteins like RPL5 and RPL11, which also regulate MDM2, suggesting a multi-faceted surveillance mechanism nih.govresearchgate.net.

Furthermore, CL23 has been implicated in other regulatory pathways. For instance, it can influence the activity of the transcription factor Miz-1, which in turn affects the expression of cell cycle inhibitors like p15Ink4b and p21Cip1 nih.gov. Elevated levels of CL23 have been associated with reduced Miz-1 activity and a corresponding decrease in these inhibitors, leading to resistance to apoptosis in certain cancers nih.gov.

Table 2: Interactions of this compound with Accessory and Regulatory Proteins

Interacting Protein Function of Interacting Protein Role of Interaction with CL23
MDM2 (Murine Double Minute 2) E3 ubiquitin ligase, negative regulator of p53. nih.govnih.gov CL23 binds to MDM2, inhibiting its activity and leading to the stabilization and activation of p53 in response to ribosomal stress. nih.govmaayanlab.cloudnih.gov
p53 Tumor suppressor protein that regulates cell cycle and apoptosis. nih.govmaayanlab.cloud Activated by CL23-mediated inhibition of MDM2. nih.govnih.gov
Miz-1 Transcription factor. CL23 expression levels can modulate Miz-1 activity, thereby influencing the expression of cell cycle inhibitors. nih.gov
c-Myc Proto-oncogene protein, functional repressor of Miz-1. nih.gov The CL23/Miz-1/c-Myc circuit is implicated in regulating apoptosis. nih.gov
Signal Recognition Particle (SRP) Recognizes and targets specific proteins to the endoplasmic reticulum. msu.ru Interacts with CL23 on the ribosome, suggesting a role in co-translational protein targeting. msu.ru

Regulation of Ribosomal Protein Cl23 Expression and Activity Beyond Core Translation

Transcriptional and Post-Transcriptional Regulatory Networks Affecting Ribosomal Protein uL23 Gene Expression

The expression of the gene encoding uL23 (RPL23A) is tightly controlled at multiple levels to ensure a stoichiometric supply of the protein for ribosome assembly, a process essential for cell growth and proliferation. nih.gov This regulation involves both general mechanisms that control the expression of most ribosomal protein genes and gene-specific features that fine-tune the output. nih.gov

The transcriptional control of ribosomal protein genes in eukaryotes is complex and relies on specific DNA sequences within their promoter regions that serve as binding sites for transcription factors. addgene.org While many ribosomal protein gene promoters lack a canonical TATA box, they contain other conserved elements. bohrium.com For the human RPL23A gene, bioinformatic analyses have identified several potential transcription factor binding sites within its promoter region, indicating a sophisticated level of transcriptional control. genecards.org

Predicted Transcription FactorGeneral Function
ATF-2Stress response, proliferation
CRE-BP1cAMP-regulated gene expression
E47Cell growth and differentiation
FOXI1Developmental processes
HFH-3Transcriptional regulation
PPAR-gammaMetabolism, cell differentiation
SRFCell growth and differentiation
Tal-1betaDevelopmental processes

Table 1. Predicted transcription factors with binding sites in the RPL23A gene promoter. genecards.org This table lists potential regulators of uL23 transcription and their general cellular roles.

Post-transcriptional regulation plays a significant role in fine-tuning the expression of ribosomal proteins, including uL23. nih.gov This layer of control allows the cell to rapidly adjust the levels of ribosomal components in response to changing conditions.

mRNA Stability and Splicing: The stability of the RPL23A messenger RNA (mRNA) is a key determinant of the final protein output. This stability can be intrinsically linked to the process of pre-mRNA splicing. nih.gov Studies using RPL23 as a model have shown that its pre-mRNA can undergo alternative splicing, generating various mRNA isoforms by skipping one or more exons. pnas.org While these alternative isoforms are produced at vastly different rates, they are exported from the nucleus to the cytoplasm as efficiently as the correctly spliced mRNA. pnas.org Some unproductively spliced ribosomal protein mRNAs, which may contain premature termination codons, are natural targets for degradation by mRNA surveillance pathways like nonsense-mediated decay (NMD). nih.gov This coupling of alternative splicing with mRNA degradation serves as a quality control mechanism and a means to regulate the abundance of functional, protein-coding RPL23A transcripts. nih.gov

Autoregulation: In prokaryotes, a common mechanism for regulating ribosomal protein synthesis is autoregulation, where a free ribosomal protein binds to its own mRNA to inhibit its translation. bohrium.com This feedback loop ensures that protein production is balanced with the availability of ribosomal RNA (rRNA) for assembly. While this is a well-established principle, direct evidence for a similar autoregulatory mechanism for uL23 in eukaryotes is not yet fully established.

Allosteric Regulation and Conformational Dynamics of Ribosomal Protein uL23 in Response to Cellular Signals

The structure of the uL23 protein is not static; it possesses dynamic properties that are crucial for its functions both within and outside the ribosome. nih.govfrontiersin.org Its ability to change conformation in response to binding partners and cellular signals is a form of allosteric regulation that modulates its activity. nih.govucsf.edu

Research on the solution structure of bacterial uL23 revealed that the uncomplexed protein contains a large, flexible loop. nih.gov Upon incorporation into the ribosome, this flexible loop undergoes a significant conformational change, becoming a rigid, extended structure that interacts with rRNA and forms part of the wall of the polypeptide exit tunnel. nih.gov This induced-fit mechanism is fundamental to the proper assembly and function of the ribosome.

This inherent flexibility also allows uL23 to act as a key interaction hub at the ribosomal exit tunnel. One of its most critical interactions is with the Signal Recognition Particle (SRP), which is responsible for targeting proteins to the membrane for secretion or insertion. nih.gov The C-terminal helix of the SRP's signal-sequence-binding domain directly contacts the intra-tunnel loop of uL23. nih.gov The binding of a nascent polypeptide chain with a correct signal sequence acts as an allosteric signal, repositioning the SRP helix. This conformational shift facilitates the stable binding of the signal sequence and promotes the efficient targeting of the ribosome-nascent chain complex to the membrane. nih.gov

Ribosomal Protein uL23 Integration into Global Cellular Regulatory Pathways (e.g., mTOR signaling)

uL23 serves as a critical sensor and transducer that connects the state of ribosome biogenesis to broader cellular signaling networks, most notably the mTOR and p53 pathways.

The mTOR (mechanistic Target of Rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. mdpi.com A primary function of active mTOR is to promote protein synthesis, which requires the production of new ribosomes. Consequently, the transcription of ribosomal protein genes, including RPL23A, is a major downstream output of the mTOR pathway. nih.gov When nutrients and growth factors are abundant, mTOR signaling is active, leading to increased expression of uL23 and other ribosomal components to meet the biosynthetic demands of a growing cell.

Perhaps the most well-characterized extraribosomal function of uL23 is its role in the p53-MDM2 tumor suppressor pathway . nih.govnih.gov Under conditions of "ribosomal stress"—such as the inhibition of rRNA synthesis by low doses of drugs like Actinomycin D—the assembly of new ribosomes is impaired. nih.gov This leads to an accumulation of free ribosomal proteins, including uL23, that are not incorporated into ribosomes. nih.gov

Free uL23 can translocate from the nucleolus to the nucleoplasm, where it binds directly to MDM2, the primary E3 ubiquitin ligase that targets the p53 tumor suppressor for proteasomal degradation. nih.govnih.gov The interaction between uL23 and MDM2 inhibits the ligase activity of MDM2 towards p53. nih.gov This prevents p53 ubiquitination and degradation, leading to the stabilization and activation of p53. nih.gov Activated p53 can then halt the cell cycle, typically at the G1 phase, or induce apoptosis, thereby preventing the proliferation of cells with defective ribosome biogenesis. nih.gov This pathway establishes a critical surveillance mechanism that links the integrity of the ribosome factory to the core machinery of cell cycle control and tumor suppression.

Interacting ProteinCellular ConditionFunction of InteractionOutcome
MDM2Ribosomal StressInhibits MDM2 E3 ubiquitin ligase activityStabilization and activation of p53 nih.gov
p53Ribosomal Stress (indirect interaction via MDM2)uL23 prevents p53 degradationp53-mediated cell cycle arrest or apoptosis nih.gov
Signal Recognition Particle (SRP)Co-translational protein targetingActs as a docking site for SRP at the ribosome exit tunnelEfficient targeting of nascent proteins to the membrane nih.gov

Table 2. Integration of uL23 into key cellular regulatory pathways. This table summarizes the major extraribosomal interactions of uL23 and their functional consequences.

Evolutionary Trajectories and Comparative Genomics of Ribosomal Protein Cl23

Phylogenetic Analysis and Conservation Patterns of Ribosomal Protein CL23 Across Life Domains

Ribosomal protein uL23 is a universally conserved protein, indicating its fundamental role in ribosome structure and function. Phylogenetic analyses based on ribosomal protein sequences, including uL23, have been instrumental in defining the interrelationships between different species and have provided a more detailed resolution than phylogenies based on 16S rRNA genes alone.

Homologs and Orthologs of this compound in Prokaryotes, Archaea, and Eukaryotes

Homologs of ribosomal protein uL23 are found in all three domains of life: Bacteria, Archaea, and Eukaryota, underscoring its ancient origins. Orthologs, which are genes in different species that evolved from a common ancestral gene through speciation, are present throughout these domains. libretexts.org

Prokaryotes: In bacteria, such as Escherichia coli, the protein is designated as L23 and is encoded by the rplW gene. uniprot.org It is one of the early assembly proteins that binds to the 23S rRNA and is essential for cell growth. uniprot.org

Archaea: In archaebacteria like Halobacterium marismortui, the ribosomal protein L23 is related to its eubacterial counterparts. nih.gov This relationship highlights the shared ancestry of the translational apparatus in these two prokaryotic domains.

Eukaryotes: In humans, the protein is encoded by the RPL23 gene (also known as uL14) and is a component of the 60S ribosomal subunit. wikipedia.org The human RPL23 shares amino acid identity with the L17 protein from Saccharomyces cerevisiae. wikipedia.org It's important to note that while the nomenclature can be confusing, the official symbol is RPL23. wikipedia.org

Mitochondria, the powerhouses of eukaryotic cells, have their own ribosomes (mitoribosomes) which also contain a homolog of uL23. In humans, this is known as mitochondrial ribosomal protein L23 (MRPL23) and is encoded by the MRPL23 gene. wikipedia.org While they share a common ancestor, mitochondrial ribosomal proteins have diverged significantly from their cytosolic and prokaryotic counterparts. wikipedia.org

Below is a data table summarizing the homologs and orthologs of ribosomal protein uL23 in different organisms.

DomainOrganismGene NameProtein NameSubunit
BacteriaEscherichia colirplWL23 (uL23)50S
ArchaeaHalobacterium marismortuiL2350S
EukaryotaHomo sapiens (cytosolic)RPL23RPL23 (uL14)60S
EukaryotaHomo sapiens (mitochondrial)MRPL23MRPL2339S
EukaryotaSaccharomyces cerevisiaeL17/L23a/L2560S

Evolutionary Divergence, Gene Duplication, and Loss Events of this compound Genes in Specific Lineages

While the core structure and function of uL23 are conserved, its sequence has diverged over evolutionary time. This divergence is more pronounced in the non-globular extension regions of the protein, which are thought to play a role in guiding rRNA folding during ribosome assembly. nih.gov The sequence conservation is higher in the regions that interact with rRNA. nih.gov

Gene duplication events have led to the existence of paralogs, which are genes related by duplication within a genome. In eukaryotes, ribosomal protein genes are often scattered throughout the chromosomes and can have multiple processed pseudogenes, as is the case with human RPL23. wikipedia.org

The loss of ribosomal protein genes, including uL23, is a rare event due to their essential function. However, in some intracellular pathogens with reduced genomes, a limited number of ribosomal protein genes can be lost. nih.gov

Co-Evolutionary Dynamics of this compound with Ribosomal RNA and Other Ribosomal Proteins

The assembly and function of the ribosome depend on intricate interactions between its protein and RNA components. The evolution of ribosomal proteins is therefore tightly linked to the evolution of ribosomal RNA (rRNA).

Ribosomal protein uL23 binds to a specific region of the large subunit rRNA (23S-28S rRNA). nih.govproteopedia.org Studies have shown that the binding site on the rRNA and the corresponding protein sequence have co-evolved. nih.gov A detailed analysis of the pattern of variation at each position within the rRNA binding region and the uL23 sequence has identified specific positions that likely mediate the interaction between the two molecules. nih.gov The amino acids of uL23 that interact with the rRNA are highly conserved across different species. nih.gov

The interaction between uL23 and rRNA is crucial for the early stages of ribosome assembly. nih.gov The globular domain of uL23 folds independently of rRNA, while its tail region requires rRNA for proper folding. nih.gov This suggests a co-chaperoning mechanism where the protein and RNA mutually assist in their folding and assembly into the ribosomal subunit. nih.gov

Furthermore, uL23 is located at the exit tunnel of the ribosome, where the newly synthesized polypeptide chain emerges. oup.com It interacts with other ribosomal proteins such as L29, L19, and L39e. oup.com This strategic positioning suggests co-evolution with these neighboring proteins to form a functional exit tunnel that guides the nascent polypeptide and interacts with protein folding and targeting machinery. oup.com

Functional Specialization and Adaptation of this compound Homologs in Diverse Organisms

While the primary function of uL23 in the ribosome is conserved, there is growing evidence for functional specialization and adaptation of its homologs in different organisms and even within different cellular compartments.

Prokaryotes: In E. coli, L23 serves as a docking site for the trigger factor, a chaperone that assists in the folding of newly synthesized proteins. uniprot.org It also acts as a binding site for the signal recognition particle (SRP), which is involved in targeting proteins to the cell membrane. uniprot.org This highlights its role in coupling protein synthesis with protein folding and localization.

Eukaryotes: In eukaryotes, the role of uL23 extends beyond the ribosome. It has been implicated in extra-ribosomal functions, including the regulation of cell growth and apoptosis. nih.gov For instance, human RPL23 can interact with the MDM2-p53 pathway, a critical regulator of the cell cycle and tumor suppression. nih.gov This suggests that in addition to its role in translation, RPL23 has acquired new functions related to cellular surveillance and stress responses.

The concept of "specialized ribosomes" proposes that variations in the composition of ribosomal proteins can lead to ribosomes that preferentially translate specific mRNAs. nih.gov While direct evidence for uL23 in ribosome specialization is still emerging, its strategic location and interactions with protein biogenesis factors make it a candidate for modulating translational control. oup.comnih.gov

The table below summarizes the known functions of ribosomal protein uL23 and its homologs.

Organism/SystemFunction
UniversalStructural component of the large ribosomal subunit, rRNA binding, ribosome assembly
Escherichia coliDocking site for trigger factor and signal recognition particle
Homo sapiensRegulation of the MDM2-p53 pathway, potential role in cell cycle control and apoptosis

Advanced Methodological Approaches in Ribosomal Protein Cl23 Research

Molecular Cloning, Genetic Manipulation, and Gene Editing Technologies for Ribosomal Protein uL23

The manipulation of the gene encoding uL23 (RPL23) is fundamental to understanding its function. Molecular cloning techniques have been routinely used to isolate and sequence RPL23 cDNA from various organisms, such as the Small Tail Han sheep, providing the basis for further functional characterization and recombinant protein expression.

Genetic manipulation has been pivotal in creating specific research models. For instance, targeted inactivation of the rpl23 gene in tobacco plastids has been used to investigate the essentiality of plastid-encoded ribosomal proteins. In more complex organisms, gene editing technologies, particularly CRISPR/Cas9, have become indispensable. This technology has been proposed for the generation of Rpl23 knockout mice to study its systemic effects. CRISPR-Cas9 has also been employed in large-scale functional screens in human cell lines to identify regulators of gene expression or factors involved in cancer therapy responses, with RPL23 often included as a common essential gene for control purposes. Furthermore, precision genome editing has been used to mutate specific regulatory elements in the RPL23 promoter to study how oncogenes like MYC control its expression. Site-directed mutagenesis is another critical tool, used to create specific mutations in the uL23 protein, such as introducing cysteine residues at specific locations for crosslinking experiments to map its interactions with nascent polypeptide chains.

Technology Application in uL23 Research Organism/System Key Finding/Purpose
cDNA CloningIsolation and sequencing of the RPL23A gene.SheepCharacterization of the gene and its encoded protein.
Gene TargetingInactivation of the plastid rpl23 gene.TobaccoDemonstrated the essentiality of the gene under specific conditions.
CRISPR/Cas9Used in large-scale screens as an essential gene control.Human Cancer CellsIdentification of transcription factors modulating androgen receptor transcription.
CRISPR/Cas9Proposed for the creation of knockout models.MouseTo study the systemic biological role of uL23.
Precision EditingMutation of the MYC binding motif (E-box) in the RPL23 promoter.Human HAP1 CellsConfirmed that this motif is critical for cellular fitness and MYC-driven regulation.
Site-Directed MutagenesisIntroduction of a cysteine residue (S21C) for crosslinking.In vitro (E. coli)To map the interaction between uL23 and nascent transmembrane domains.

High-Throughput Omics Approaches for Comprehensive Profiling of Ribosomal Protein uL23

High-throughput "omics" technologies have provided a global perspective on uL23's expression, modifications, and function within the cellular machinery.

Transcriptomic analyses, such as RNA blot hybridizations, have been used to study the expression of Rpl23 mRNA under different physiological conditions, for example, revealing that its transcripts are retained within polysomal fractions in desiccated moss gametophytes.

Proteomics has been instrumental in identifying uL23-interacting proteins and characterizing its post-translational modifications (PTMs). Immunoaffinity purification followed by mass spectrometry identified uL23 as a component of a complex with the oncoprotein MDM2. A broader proteomics approach identified numerous GRWD1-interacting proteins, including uL23, revealing a role for GRWD1 in regulating uL23 stability via the ubiquitin-proteasome system. Proteomics has also been used to catalog a wide array of PTMs on uL23. These modifications, documented in databases like UniProt and MetOSite, include methylation, acetylation, phosphorylation, and ubiquitination at multiple sites, suggesting complex regulatory control over its function. For instance, ubiquitination of uL23 has been linked to the regulation of ribophagy, a cellular process for degrading ribosomes.

Post-Translational Modification Description Documented Sites (Human, Example)
Methylation Addition of a methyl group, often at arginine or lysine (B10760008) residues.N-terminus methylation by METTL11A/NTM1.
Acetylation Addition of an acetyl group to lysine residues.Lys13, Lys43, Lys69, Lys113, Lys123.
Phosphorylation Addition of a phosphate (B84403) group, typically to serine, threonine, or tyrosine.Ser17, Thr32, Tyr38, Ser41, etc.
Ubiquitination Covalent attachment of ubiquitin, often signaling for degradation or altered function.Lys13, Lys35, Lys43, Lys66, Lys67, Lys69, Lys75, etc.
Citrullination Conversion of arginine to citrulline.Mediated by PADI4.

Techniques that probe the translational status of mRNAs have provided functional insights related to uL23's role in the ribosome. Polysome profiling, which separates ribosomes based on the number of translating ribosomes on an mRNA, has been used to demonstrate that while uL23 is a core component of 80S ribosomes and polysomes, its interaction with MDM2 occurs in a ribosome-free state. This technique was also crucial in showing that Rpl23 transcripts remain associated with polysomes during desiccation, suggesting they are primed for rapid translation upon rehydration.

Ribosome profiling, a technique that sequences ribosome-protected mRNA fragments to map the precise location of ribosomes, has indirectly shed light on processes occurring near the exit tunnel where uL23 resides. It has been used to identify proteins that engage the Signal Recognition Particle (SRP) cotranslationally, a process influenced by the environment at the ribosomal tunnel exit, which is shaped by uL23.

While specific RNA footprinting studies targeting uL23 are not extensively detailed, its fundamental role includes direct binding to a specific region of the 23S rRNA (in prokaryotes) or 26S/28S rRNA (in eukaryotes). This interaction is a cornerstone of the large subunit's architecture and has been structurally characterized through cryo-electron microscopy (cryo-EM) and X-ray crystallography of the entire ribosome, which serve as the ultimate footprinting data.

Biochemical Reconstitution and In Vitro Assays for Characterizing Ribosomal Protein uL23 Function

Biochemical assays have been essential for validating interactions and dissecting the molecular functions of uL23. Immunoaffinity purification or co-immunoprecipitation followed by Western blotting are standard methods used to confirm the interaction between uL23 and proteins like MDM2. These studies have shown that uL23 can form a ternary complex with MDM2 and another ribosomal protein, uL5 (L11).

To study the interaction of uL23 with nascent polypeptides, researchers have employed site-specific crosslinking experiments. In these assays, ribosome-nascent chain complexes (RNCs) are generated in vitro. By engineering single cysteine residues into both uL23 and the nascent chain, a crosslinking agent can be used to covalently link them if they are in close proximity, providing direct evidence of their interaction at the ribosome exit tunnel. Furthermore, in vitro ubiquitination assays have demonstrated that the E3 ubiquitin ligase EDD, in conjunction with GRWD1, can directly promote the ubiquitylation of uL23, marking it for proteasomal degradation.

Advanced Imaging Techniques for Visualizing Ribosomal Protein uL23 Localization and Dynamics within the Cell

Visualizing uL23 within the complex cellular environment has been achieved through advanced imaging techniques. The subcellular localization of uL23 is primarily in the cytoplasm as a component of ribosomes and in the nucleolus, where ribosome biogenesis occurs.

Fluorescence microscopy has been used to confirm this dual localization. Studies involving the transfection of cells with plasmids encoding a fusion protein of uL23a and Green Fluorescent Protein (GFP) have shown green fluorescence in both the nucleolus and the cytoplasm. Live-cell imaging has provided dynamic insights into the behavior of ribosomal proteins. For example, by creating stable cell lines expressing RPS9-GFP and then using siRNA to knock down its expression, researchers could visualize the rapid turnover and depletion of the protein from the nucleolus, providing a model for the dynamics of other ribosomal proteins like uL23 that are involved in stress responses. The dynamic exchange of nucleolar proteins, including those involved in ribosome biogenesis like uL23, between the nucleolus and the nucleoplasm has been highlighted by proteomic studies coupled with live-cell imaging of fluorescently-tagged proteins.

Computational Modeling, Structural Prediction, and Bioinformatics Tools for Ribosomal Protein uL23 Analysis

Computational and bioinformatic approaches have become powerful tools for analyzing uL23, from predicting its structure to modeling its dynamic interactions.

Structural Prediction: High-accuracy protein structure prediction models, most notably AlphaFold, have generated detailed 3D models of uL23 from numerous species. These predicted structures are invaluable for formulating hypotheses about uL23's interactions and functions, especially in cases where experimental structures are unavailable.

Computational Modeling: Molecular dynamics (MD) simulations have been employed to study the allosteric communication pathways within the ribosome exit tunnel. These simulations have investigated how the binding of factors or the presence of a nascent chain can induce conformational changes that are propagated through the tunnel, with the flexible loop of uL23 often identified as a key player in this signal relay. Computational methods have also been used for comparative analysis of the ribosome exit tunnel across bacteria, archaea, and eukarya, revealing key evolutionary differences, such as the replacement of the uL23 loop in bacteria by the protein eL39 in eukaryotes, which alters the tunnel's geometry.

Bioinformatics Tools: A suite of bioinformatics tools is used for routine analysis. Sequence alignment programs like Clustal Omega are used to assess the conservation of uL23 across different species. Comprehensive databases such as UniProt, GeneCards, and NCBI Gene provide curated information on uL23's function, structure, PTMs, and disease associations. Proteomics databases like ProteomicsDB offer information on protein expression levels derived from mass spectrometry data.

Computational/Bioinformatic Tool Specific Use in uL23 Research Reference/Example
AlphaFold High-accuracy 3D structure prediction of uL23 protein.Prediction of uL23 structures from various organisms.
Molecular Dynamics (MD) Simulations Investigation of allosteric signaling and dynamics within the ribosome exit tunnel involving uL23.Modeling the coupling between a uL23 loop and exit-tunnel nucleotides.
Sequence Alignment (e.g., Clustal Omega) Analysis of the evolutionary conservation of uL23 sequences.Comparison of uL23 from E. coli, T. thermophilus, and H. sapiens.
Comparative Genomics/Structural Biology Analysis of the ribosome exit tunnel's structure across the domains of life.Highlighting the replacement of uL23 by eL39 in eukaryotes.
Databases (UniProt, GeneCards, etc.) Aggregation of curated data on gene/protein function, PTMs, interactions, and expression.Providing comprehensive summaries for human RPL23 and RPL23A.

Cellular and Physiological Implications of Ribosomal Protein Cl23 Dysfunction

Impact of Ribosomal Protein CL23 Depletion or Overexpression on Ribosome Biogenesis Flux and Integrity

As an integral component of the 60S subunit, RPL23 is crucial for the proper assembly and stability of ribosomes. genecards.orgwikipedia.org The process of ribosome biogenesis is a highly regulated and energy-intensive pathway essential for cell growth and proliferation. nih.gov Disruption of this process, for instance, through the depletion of a key ribosomal protein like RPL23, leads to a condition known as ribosomal or nucleolar stress. This stress is characterized by impaired ribosome production and can trigger specific cellular surveillance pathways. nih.gov

Depletion of RPL23 has been shown to induce a p53-dependent cell cycle arrest, a hallmark response to disrupted ribosome biogenesis. researchgate.net This induction of p53 is a critical checkpoint, suggesting that the cell monitors the integrity of the ribosome assembly line and that RPL23 is a key component in this surveillance. nih.govresearchgate.net The p53 response triggered by RPL23 depletion is mediated by other ribosomal proteins, namely RPL5 and RPL11, which, when freed from the ribosome assembly process, bind to and inhibit the p53-regulator MDM2. researchgate.net While direct quantitative measurements of ribosome biogenesis "flux" following RPL23 perturbation are not extensively detailed, the induction of a potent stress response signifies a severe disruption to the integrity and output of the ribosome production pathway.

Consequences of this compound Perturbations on Global Protein Synthesis Rates and Proteostasis

Given that ribosomes are the central machinery for protein synthesis, dysfunction in a core component like RPL23 is expected to impact global translation rates and protein homeostasis (proteostasis). genecards.orgqiagen.com A systematic study involving the knockdown of 75 individual human ribosomal proteins revealed that the deficiency of any single RP can induce divergent changes in the cellular transcriptional and translational landscape. nih.gov Specifically, deficiencies in large subunit (60S) proteins were found to have distinct effects compared to small subunit (40S) protein deficiencies. nih.gov

Molecular Mechanisms Linking this compound Aberrations to Cellular Phenotypes and Disease States

Alterations in RPL23 expression are frequently observed in human diseases, particularly in cancer, where they contribute to key pathological processes. The molecular mechanisms underlying these contributions often involve RPL23's extraribosomal functions, particularly its ability to modulate critical signaling pathways that govern cell life and death.

Ribosomopathies are a class of human genetic disorders caused by mutations in genes encoding ribosomal proteins or other factors required for ribosome biogenesis, such as Diamond-Blackfan anemia. researchgate.net While mutations in several RP genes are linked to these syndromes, a direct causal link between RPL23 mutations and a classically defined ribosomopathy has not been prominently established in the literature. researchgate.net However, the term is sometimes used more broadly to include conditions arising from ribosomal dysfunction. In this context, the significant overexpression of RPL23 in higher-risk myelodysplastic syndromes (MDS) points to a role in the pathogenesis of this bone marrow disorder. nih.govnih.gov In MDS, elevated RPL23 levels are associated with resistance to apoptosis in CD34+ cells, contributing to disease progression and a poor prognosis. nih.govnih.gov

RPL23 is a key player in cellular stress response pathways, most notably through its regulation of the p53 tumor suppressor. Under conditions of ribosomal stress, RPL23 can bind directly to MDM2, an E3 ubiquitin ligase that targets p53 for degradation. maayanlab.cloudnih.govspandidos-publications.com This interaction inhibits MDM2's activity, leading to the stabilization and activation of p53. nih.govspandidos-publications.com This RPL23-MDM2-p53 signaling axis is a critical surveillance mechanism that can halt the cell cycle or induce apoptosis to prevent the proliferation of cells with defective ribosome biogenesis. nih.gov Oncogenic stress, such as from an activated RAS gene, can also induce RPL23 expression, which in turn helps to activate p53 as a tumor-suppressive measure. nih.gov

Conversely, overexpression of RPL23 can have anti-apoptotic effects, contributing to cancer progression and drug resistance. maayanlab.cloudnih.gov In higher-risk MDS, elevated RPL23 is associated with abnormal resistance to apoptosis. researchgate.netnih.govnih.gov The mechanism involves an RPL23/Miz-1/c-Myc regulatory circuit. researchgate.netnih.gov Overexpressed RPL23 suppresses the activity of the transcription factor Miz-1, which normally induces cell cycle inhibitors like p15Ink4b and p21Cip1. maayanlab.cloudresearchgate.netnih.gov This suppression, along with a decrease in Miz-1's functional repressor, c-Myc, leads to reduced expression of these inhibitors and results in apoptotic resistance. researchgate.netnih.gov Studies have also shown that knockdown of RPL23 in cancer cell lines leads to increased apoptosis and cell cycle arrest. researchgate.netnih.govresearchgate.net

ConditionCell Line / ModelKey FindingReference
RPL23 OverexpressionMyelodysplastic Syndrome (MDS) CD34+ cellsAssociated with abnormal apoptotic resistance and disease progression. nih.govnih.gov
RPL23 OverexpressionGastric Cancer CellsPromotes multidrug resistance by suppressing drug-induced apoptosis. wikipedia.orgatlasgeneticsoncology.org
RPL23 KnockdownSKM-1 and K562 cells (MDS cell lines)Induced increased apoptosis and G1-S cell cycle arrest. researchgate.netnih.govresearchgate.net
Ectopic RPL23 ExpressionHuman Gastric Cancer CellsEnhances p53 accumulation by inhibiting MDM2-mediated degradation. spandidos-publications.com
Oncogenic RAS ExpressionMouse Embryonic Fibroblasts (MEFs)Induces RPL23 expression, which is required for RAS-mediated p53 activation. nih.gov

RPL23 is deeply connected to the molecular pathways that control cell growth and proliferation. Its role often depends on the cellular context. In hepatocellular carcinoma (HCC), RPL23 acts as a driver of metastasis. frontiersin.org It is significantly upregulated in HCC tissues, and its high expression correlates with advanced tumor grade and poorer patient survival. frontiersin.org Mechanistically, overexpression of RPL23 in HCC cells promotes cell proliferation, migration, and invasion. frontiersin.orgnih.govresearchgate.net One way it achieves this is by directly binding to the 3'UTR of MMP9 mRNA, increasing its stability and leading to higher levels of the MMP9 protein, which facilitates extracellular matrix degradation and cancer cell invasion. frontiersin.orgnih.gov

The regulation of RPL23 expression is also tied to major growth-promoting signaling pathways. For instance, oncogenic RAS signaling can increase the translation of RPL23 mRNA through the mTOR pathway. nih.gov This positions RPL23 as a downstream effector of oncogenic signaling cascades that drive uncontrolled cell growth. Conversely, knocking down RPL23 has been shown to significantly suppress HCC cell proliferation, migration, and invasion. frontiersin.org In MDS models, RPL23 knockdown inhibited cellular viability and blocked cell proliferation. researchgate.netresearchgate.net

ConditionCell Line / ModelKey FindingReference
RPL23 OverexpressionHuh7 (Hepatocellular Carcinoma)Increased cell proliferation, migration, and invasion. frontiersin.orgnih.gov
RPL23 KnockdownHLE and MHCC97H (Hepatocellular Carcinoma)Inhibited cell proliferation, migration, and invasion. frontiersin.org
RPL23 KnockdownSKM-1 and K562 (MDS cell lines)Suppressed cellular viability and proliferation. researchgate.netresearchgate.net
Oncogenic RAS OverexpressionMouse Embryonic Fibroblasts (MEFs)Induces RPL23 expression via the mTOR signaling pathway. nih.gov

Emerging Concepts of this compound as a Component in Specialized Ribosomes and Context-Dependent Translation

The classical view of the ribosome as a uniform and passive machine for protein synthesis is being challenged by the concept of "specialized ribosomes." This hypothesis suggests that ribosomes can have heterogeneous compositions—differing in their ribosomal proteins or rRNA modifications—which allows them to preferentially translate specific subsets of mRNAs. nih.gov This specialization could provide an additional layer of gene expression regulation tailored to specific cell types or conditions.

Emerging evidence suggests that RPL23 (also known as uL14) may be a component of such specialized ribosomes. nih.gov For example, analyses of protein expression across different tissues have shown that the levels of certain ribosomal proteins, including RPL23, are elevated in subcutaneous and visceral adipose tissue compared to other tissues. nih.gov This differential expression hints at the existence of tissue-specific ribosome compositions that may be adapted for the translational needs of that particular tissue.

In the context of disease, the idea of specialized "onco-ribosomes" that support tumorigenesis is gaining traction. oup.comoup.com While the evidence is still developing, some studies point to a role for RPL23 in this area. For instance, it has been reported that overexpression of RPL23 can result in resistance to T cell-mediated killing in melanoma. oup.comoup.com However, it remains to be conclusively determined whether this is a direct, ribosome-associated function or an extraribosomal effect. oup.com Further research is needed to elucidate the precise role of RPL23 in specialized ribosomes and how this may contribute to context-dependent translation in both healthy and diseased cells.

Emerging Paradigms and Future Research Directions for Ribosomal Protein Cl23

Elucidating Novel Extra-Ribosomal Functions of Ribosomal Protein CL23

Beyond its fundamental role in ribosome biogenesis and mRNA translation, RPL23 is increasingly recognized for its significant extra-ribosomal functions. These non-canonical roles are often activated in response to cellular stress and have profound implications for cell fate decisions.

One of the most well-documented extra-ribosomal functions of RPL23 is its role as a regulator of the p53 tumor suppressor pathway. Under conditions of ribosomal stress, RPL23 can bind directly to the E3 ubiquitin ligase MDM2 (also known as HDM2 in humans). This interaction inhibits MDM2's ability to ubiquitinate and target p53 for proteasomal degradation. The resulting stabilization and activation of p53 can lead to cell cycle arrest or apoptosis, thereby preventing the proliferation of damaged cells. Studies have shown that overexpression of RPL23 can induce a p53-dependent cell cycle arrest, highlighting its tumor-suppressive potential.

Furthermore, RPL23 is implicated in the regulation of the c-Myc oncoprotein through a circuit involving the transcription factor Miz-1 (Myc-associated zinc-finger protein). RPL23 can act as a negative regulator of Miz-1-dependent transactivation. By suppressing Miz-1 activity, which normally induces cell cycle inhibitors like p15Ink4b and p21Cip1, RPL23 can indirectly support c-Myc's oncogenic functions, leading to increased cell cycle progression. This creates a complex regulatory feedback loop where RPL23's role can be either tumor-suppressive or oncogenic depending on the cellular context.

Recent findings have also linked RPL23 to the metastasis of hepatocellular carcinoma (HCC) by demonstrating its ability to enhance the expression of matrix metalloproteinase 9 (MMP9) by stabilizing its mRNA. Additionally, it has been shown to promote multidrug resistance in gastric cancer cells by suppressing drug-induced apoptosis.

Extra-Ribosomal FunctionMechanism of ActionCellular OutcomeKey Interacting Proteins
p53 Pathway RegulationBinds to MDM2, inhibiting its E3 ligase activity towards p53.Stabilization and activation of p53, leading to cell cycle arrest or apoptosis.MDM2, p53.
c-Myc/Miz-1 Circuit RegulationActs as a negative regulator of Miz-1, which in turn is repressed by c-Myc.Decreased expression of cell cycle inhibitors (p15Ink4b, p21Cip1), promoting cell cycle progression.Miz-1, c-Myc, Nucleophosmin.
Cancer MetastasisEnhances MMP9 expression by stabilizing its mRNA.Promotes migration and invasion of cancer cells.MMP9 mRNA.
ChemoresistanceSuppresses drug-induced apoptosis.Increased resistance of cancer cells to chemotherapeutic drugs.Not fully elucidated.

Understanding the Precise Context-Dependent Roles of this compound in Cellular Heterogeneity

The functional consequences of RPL23 expression are not uniform but are instead highly dependent on the specific cellular and tissue context. This heterogeneity is a critical factor in determining whether RPL23 acts as a tumor suppressor or an oncoprotein.

Single-cell RNA sequencing across numerous human tissues has revealed that RPL23 is among the most variably expressed ribosomal proteins, indicating tissue- and cell-type-specific roles. This differential expression suggests that the stoichiometry of ribosomal components can vary, potentially leading to "specialized ribosomes" that modulate the translation of specific mRNAs.

In the context of disease, the role of RPL23 can be paradoxical. For instance, in higher-risk myelodysplastic syndromes (MDS), elevated RPL23 expression is associated with resistance to apoptosis. This is attributed to the suppression of Miz-1 activity and a positive feedback loop with c-Myc. However, the opposing roles of RPL23 in apoptosis have been noted, possibly due to the heterogeneity in individual cells, disease stages, and the complex landscape of genetic abnormalities in MDS patients.

In various cancers, the expression and function of RPL23 also differ. In hepatocellular carcinoma, high RPL23 expression is linked to metastasis. In cisplatin-resistant ovarian carcinoma, RPL23 is upregulated and targeting it can restore chemosensitivity. Conversely, its ability to activate p53 suggests a tumor-suppressive role in other contexts. This duality underscores the importance of the cellular environment, including the status of key signaling pathways like RAS, which can induce RPL23 expression to activate a p53-mediated tumor suppression response.

Cellular/Disease ContextObserved Role/Expression of RPL23Associated Molecular Pathway
Normal Human TissuesShows high variability in expression across different cell types and tissues.Contributes to ribosomal heterogeneity.
Higher-Risk Myelodysplastic Syndrome (MDS)Elevated expression is associated with apoptosis resistance.RPL23/Miz-1/c-Myc circuit.
Hepatocellular Carcinoma (HCC)Upregulated; drives metastasis.Upregulation of MMP9 via mRNA stabilization.
Cisplatin-Resistant Ovarian CarcinomaUpregulated; contributes to chemoresistance.Inhibition of Epithelial-Mesenchymal Transition (EMT).
Oncogenic RAS ActivationInduced by RAS signaling.RAS-RPL23-MDM2-p53 tumor suppression pathway.

Development of Advanced Research Tools and Molecular Probes Targeting this compound

Advancing our understanding of RPL23's diverse functions requires a sophisticated toolkit of molecular probes and research methodologies. Currently, researchers rely on a combination of genetic, proteomic, and imaging techniques to investigate this protein.

Gene Silencing: Small interfering RNA (siRNA) has been instrumental in elucidating the functions of RPL23. By specifically knocking down RPL23 expression, researchers have been able to demonstrate its role in p53 activation, cell cycle arrest, and apoptosis. Lentiviral-based RNA interference (RNAi) vectors have also been used to create stable knockdown cell lines for in vitro and in vivo studies.

Antibody-Based Detection: The development of specific antibodies against RPL23 has been crucial for its detection and characterization. Polyclonal antibodies are commercially available and have been validated for use in a variety of applications, including:

Western Blotting: To determine the expression levels of RPL23 protein in different cell lines and tissues.

Immunohistochemistry (IHC): To examine the localization and expression of RPL23 in paraffin-embedded tissue samples, providing valuable insights in clinical studies.

Immunofluorescence (IF) and Immunocytochemistry (ICC): To visualize the subcellular localization of RPL23.

RNA Immunoprecipitation (RIP): To identify mRNAs that directly bind to RPL23, as demonstrated in the case of MMP9 mRNA.

Immunoaffinity Purification: To isolate RPL23-containing protein complexes, which led to the initial discovery of its interaction with MDM2.

Future progress will depend on the development of more advanced tools, such as monoclonal antibodies for higher specificity, molecular probes for real-time imaging of RPL23 dynamics in living cells, and small-molecule inhibitors or activators to modulate its extra-ribosomal functions for therapeutic purposes.

Integration of Multi-Omics Data for Comprehensive Systems Biology Understanding of this compound

A comprehensive understanding of RPL23 requires moving beyond single-gene or single-protein studies to a systems-level perspective. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to unravel the complex regulatory networks in which RPL23 is embedded.

Transcriptomics: High-throughput RNA sequencing (RNA-seq), particularly at the single-cell level (scRNA-seq), has been pivotal in mapping the expression heterogeneity of RPL23 across different human tissues. This approach can reveal how RPL23 expression correlates with specific cell types, developmental stages, and disease states. Furthermore, analyzing the broader transcriptomic changes following RPL23 knockdown can identify downstream target genes and affected pathways.

Proteomics: Mass spectrometry-based proteomics allows for the quantitative analysis of the proteome, providing information on RPL23 protein levels and its post-translational modifications. Affinity purification coupled with mass spectrometry (AP-MS) is a key technique for identifying proteins that interact with RPL23, thereby mapping its functional interaction network.

Multi-Omics Integration: The true power lies in integrating these different data layers. For example, combining transcriptomic and proteomic data can clarify the extent to which RPL23 mRNA levels correlate with its protein abundance and can help distinguish between transcriptional and post-transcriptional modes of regulation. Integrating these datasets with clinical information, as has been done using data from The Cancer Genome Atlas (TCGA) and Gene Expression Omnibus (GEO), can help identify RPL23 as a prognostic biomarker. A multi-omics strategy is essential to build predictive models of RPL23 function and to understand how its role is dynamically reshaped by the cellular context.

Addressing Unexplored Avenues and Open Questions in this compound Research

Despite significant progress, many aspects of RPL23 biology remain enigmatic. Future research should focus on addressing several key unanswered questions to fully harness its diagnostic and therapeutic potential.

Full Spectrum of Extra-Ribosomal Functions: While the roles of RPL23 in the p53 and c-Myc pathways are increasingly understood, the full range of its extra-ribosomal activities is likely broader. What other signaling pathways does RPL23 modulate? Does it have functions in other cellular compartments, such as the cytoplasm or mitochondria, independent of its interaction with MDM2 or Miz-1?

Mechanisms of Context-Dependency: What are the precise molecular switches that determine whether RPL23 acts as an oncoprotein or a tumor suppressor? How do post-translational modifications, the presence of specific co-factors, or the mutational status of other genes (e.g., p53, RAS) dictate its functional output?

Regulation of RPL23 Expression: How is the expression of the RPL23 gene itself regulated in a tissue- and context-specific manner? While oncogenic RAS is known to induce its expression, what other transcription factors and signaling pathways control its transcription and translation?

Role in Ribosome Heterogeneity: How does the variable expression of RPL23 contribute to the formation of "specialized ribosomes"? Do ribosomes with differing amounts of RPL23 exhibit preferential translation of specific subsets of mRNAs, and if so, what are the functional consequences for cell identity and disease?

Therapeutic Targeting: Can the extra-ribosomal functions of RPL23 be therapeutically targeted? The development of small molecules or peptides that either disrupt or enhance specific RPL23 interactions (e.g., with MDM2 or MMP9 mRNA) could offer novel strategies for cancer therapy and overcoming chemoresistance.

Addressing these questions will require the continued development of advanced research tools, the application of systems biology approaches, and collaborative efforts across multiple disciplines. Unraveling the complexities of RPL23 promises to yield fundamental insights into the coordination of cell growth and proliferation and may pave the way for new therapeutic interventions.

Q & A

Q. How can researchers identify and quantify ribosomal protein CL23 (RPL23) within ribosome complexes?

Methodological Answer:

  • Mass Spectrometry (MS): Use liquid chromatography-tandem MS (LC-MS/MS) to detect RPL23 in trypsin-digested ribosome isolates. Cross-reference results with the Theoretical Ribosomal Protein Mass Fingerprint Database for species-specific mass profiles .
  • Western Blotting: Employ antibodies specific to RPL23 (e.g., Anti-60S ribosomal protein L23, as listed in commercial catalogs) with validation via siRNA knockdown or CRISPR-Cas9 knockout controls .
  • Quantitative Proteomics: Combine ribosome isolation (e.g., sucrose gradient centrifugation) with label-free or SILAC-based quantification to measure RPL23 abundance across conditions .

Q. What is the structural and functional role of CL23 (RPL23) in ribosome assembly and translation?

Methodological Answer:

  • Computational Modeling: Predict RPL23’s interaction with 28S rRNA using tools like RNA-RNA interaction predictors (e.g., RNAstructure) or molecular docking simulations .
  • Cryo-EM Studies: Resolve high-resolution structures of ribosomes to map RPL23’s position within the 60S subunit and identify rRNA-binding domains .
  • Functional Knockdown: Use siRNA or antisense oligonucleotides to disrupt RPL23 expression and assess impacts on ribosome biogenesis (e.g., polysome profiling) .

Q. What are standard protocols for isolating CL23 (RPL23) from eukaryotic ribosomes?

Methodological Answer:

  • Ribosome Purification: Isolate 60S subunits via sucrose density gradient centrifugation, followed by immunoprecipitation using anti-RPL23 antibodies .
  • Recombinant Expression: Clone RPL23 coding sequences into bacterial or mammalian systems (e.g., HEK293 cells) and purify using affinity tags (e.g., His-tag) .
  • Database Resources: Retrieve RPL23 sequences from RefSeq or UniProt to design primers/probes for cloning or hybridization .

Advanced Research Questions

Q. How does CL23 (RPL23) contribute to cancer progression, such as metastasis in triple-negative breast cancer (TNBC)?

Methodological Answer:

  • Single-Cell RNA Sequencing (scRNA-seq): Compare RPL23 expression in primary vs. metastatic TNBC cells using platforms like 10x Genomics. Validate with qRT-PCR and IHC .
  • Pathway Analysis: Use tools like DAVID or Metascape to identify RPL23-associated pathways (e.g., ribosome biogenesis, mTOR signaling) in TNBC proteomics datasets .
  • In Vivo Models: Generate RPL23-knockout xenografts in mice to assess tumor growth and metastasis rates .

Q. How can researchers resolve contradictions in CL23 (RPL23) interaction networks across studies?

Methodological Answer:

  • Co-Immunoprecipitation (Co-IP): Perform reciprocal IPs with tagged RPL23 and candidate interactors (e.g., other ribosomal proteins or translation factors) under varying buffer conditions to reduce false positives .
  • Cross-Linking Mass Spectrometry (CLMS): Stabilize transient interactions using formaldehyde or DSS crosslinkers before MS analysis .
  • Meta-Analysis: Aggregate data from public repositories (e.g., BioGRID, STRING) to distinguish conserved vs. context-dependent interactions .

Q. What experimental design considerations are critical for studying CL23 (RPL23) in high-throughput ribosomal profiling?

Methodological Answer:

  • Batch Effect Mitigation: Include internal controls (e.g., spike-in RNAs) and use randomized block designs to address variability in ribosome extraction and sequencing .
  • Data Normalization: Apply tools like DESeq2 or edgeR to account for rRNA depletion efficiency and library size differences in RNA-seq datasets .
  • Alignment Strategies: Use structure-aware aligners (e.g., Infernal in RDP or SILVA) to resolve ambiguities in rRNA-contaminated reads .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.